

# Application Notes & Protocols: Comprehensive Analytical Characterization of 2-(4-Phenylpiperidin-1-yl)ethanamine

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## Compound of Interest

Compound Name:	2-(4-Phenylpiperidin-1-yl)ethanamine
CAS No.:	41914-43-6
Cat. No.:	B1276321

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## Abstract

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of **2-(4-Phenylpiperidin-1-yl)ethanamine**. Designed for researchers, analytical scientists, and professionals in drug development, these protocols detail the application of chromatographic and spectroscopic techniques for assessing the identity, purity, and structural integrity of the target compound. The narrative emphasizes the rationale behind methodological choices, ensuring that each protocol serves as a robust, self-validating system for generating high-quality, reproducible data in a regulated or research environment.

## Introduction and Compound Overview

**2-(4-Phenylpiperidin-1-yl)ethanamine** is a chemical entity featuring a phenylpiperidine core linked to an ethylamine side chain. This structural motif is of significant interest in medicinal chemistry, as the phenylpiperidine scaffold is a key component in a wide array of pharmacologically active molecules, including synthetic opioids and central nervous system

(CNS) agents.[1][2] The primary amine group offers a versatile handle for further synthetic modifications.

Given its potential as a critical intermediate or a final active pharmaceutical ingredient (API), a rigorous and multi-faceted analytical characterization is imperative. This ensures the compound's identity, quantifies its purity, and elucidates its structure, which are foundational requirements for any subsequent research, development, or quality control activities. This guide presents an integrated analytical workflow employing orthogonal techniques to build a complete characterization profile.

## Compound Properties

A summary of the key physicochemical properties of **2-(4-Phenylpiperidin-1-yl)ethanamine** is provided below.

Property	Value	Source
IUPAC Name	2-(4-phenylpiperidin-1-yl)ethanamine	[3]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub>	[3][4]
Molecular Weight	204.31 g/mol	[4]
Exact Mass	204.162649 g/mol	[3]
CAS Number	50395-42-1	N/A

## Integrated Analytical Workflow

The comprehensive characterization of a chemical entity relies on the strategic application of multiple analytical techniques. Each method provides a unique piece of information, and together, they form a cohesive and definitive profile of the compound. The following workflow illustrates the logical progression from initial purity assessment to complete structural confirmation.

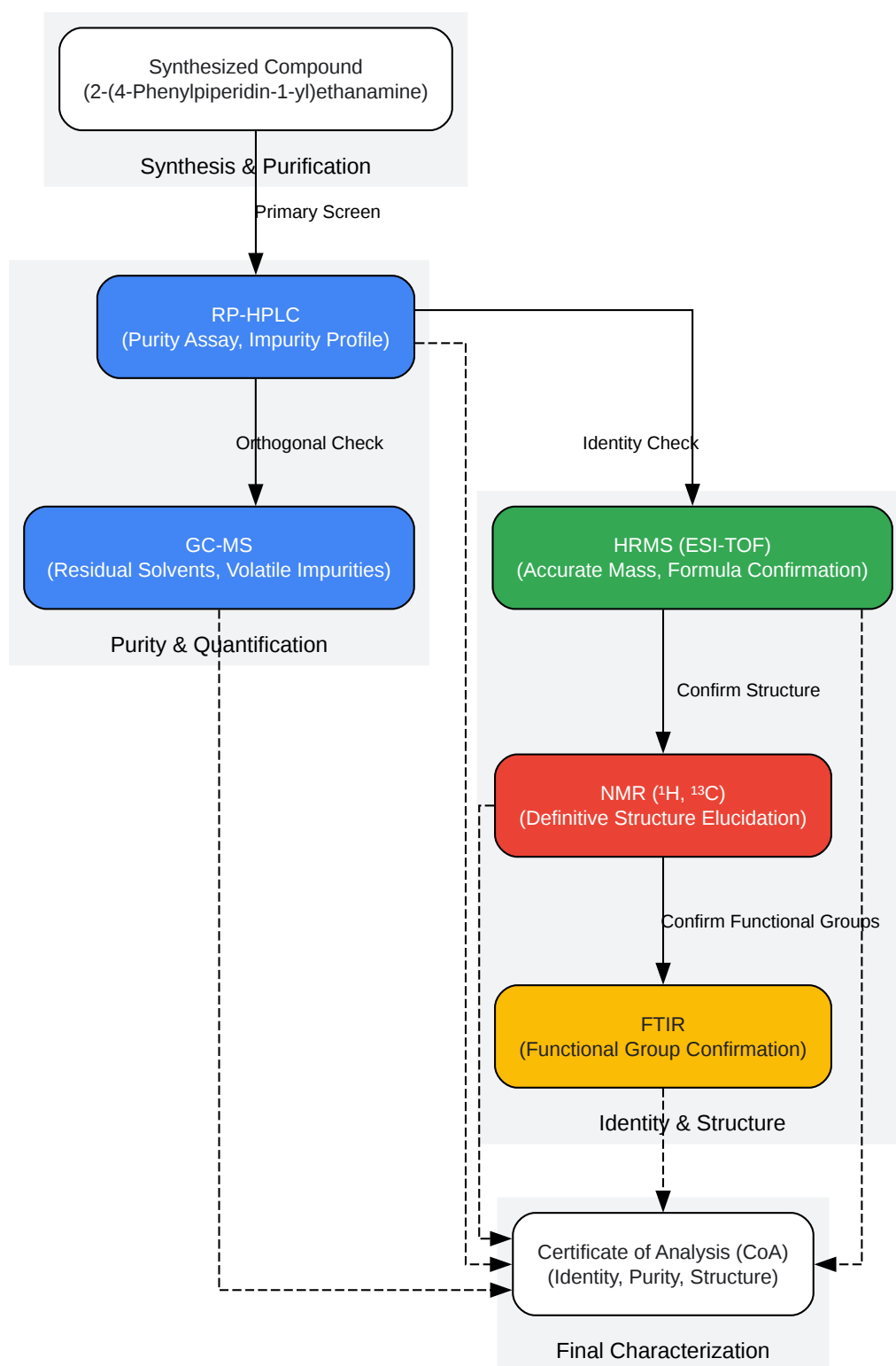


Fig. 1: Integrated Analytical Workflow

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Caption: A logical workflow for the comprehensive characterization of a synthesized compound.

## Chromatographic Methods for Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from process-related impurities, starting materials, and degradation products.

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

**Principle and Rationale:** RP-HPLC is the primary method for determining the purity of non-volatile organic molecules. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For basic compounds like **2-(4-Phenylpiperidin-1-yl)ethanamine**, which contains two amine groups, peak tailing is a common issue due to interactions with residual silanols on the silica support. To mitigate this, an acid modifier (e.g., trifluoroacetic acid or formic acid) is added to the mobile phase. This protonates the amine groups, ensuring a consistent charge state, and also protonates the silanols, minimizing secondary interactions and resulting in sharp, symmetrical peaks. A validated RP-HPLC method is essential for accurate quantification.<sup>[5]</sup>

Protocol: Purity Determination by RP-HPLC

- Instrumentation & Consumables:
  - HPLC system with a UV/Vis or Diode Array Detector (DAD).
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Vials, filters, and HPLC-grade solvents.
- Reagent Preparation:
  - Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
  - Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.
  - Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
- Sample Preparation:

- Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of ~1.0 mg/mL.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- Chromatographic Conditions:

Parameter	Setting	Rationale
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.	30 °C	Ensures reproducible retention times by controlling separation thermodynamics.
Injection Vol.	5 $\mu\text{L}$	A small volume minimizes potential peak distortion from solvent effects.
Detection	214 nm	The phenyl group provides strong absorbance at lower UV wavelengths.
Gradient Program	5% to 95% MPB over 15 min	A broad gradient ensures elution of both polar and non-polar impurities.
Hold at 95% MPB for 3 min	Cleans the column of any strongly retained compounds.	
Return to 5% MPB over 1 min	Re-equilibrates the column for the next injection.	
Hold at 5% MPB for 5 min		
Total Run Time	24 min	

- System Suitability Testing (SST):
  - Before sample analysis, perform five replicate injections of the sample solution.
  - Acceptance Criteria:
    - Tailing Factor (Tf):  $\leq 1.5$  (Ensures peak symmetry).
    - Relative Standard Deviation (RSD) of Peak Area:  $\leq 2.0\%$  (Ensures injection precision).
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity using the area percent method:
    - Purity (%) =  $(\text{Area\_MainPeak} / \text{Area\_Total}) * 100$

## Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile impurities that may not be observed by HPLC. The compound is vaporized and separated by a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification. The fragmentation pattern of related 4-anilidopiperidines can provide a useful reference for interpreting the spectrum.[\[1\]](#)

Protocol: Analysis of Volatile Components

- Instrumentation & Consumables:
  - GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
  - Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness.

- GC vials with septa.
- Sample Preparation:
  - Prepare a ~1.0 mg/mL solution of the compound in a suitable solvent like Methanol or Dichloromethane.
- Instrumental Conditions:

Parameter	Setting	Rationale
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good separation efficiency.
Inlet Temperature	250 °C	Ensures rapid and complete vaporization of the sample.
Injection Mode	Split (50:1)	Prevents column overloading and ensures sharp peaks for a concentrated sample.
Oven Program	Initial: 50 °C, hold 2 min	Allows for elution of very volatile solvents.
Ramp: 15 °C/min to 300 °C	A moderate ramp rate provides good separation over a wide boiling point range.	
Hold at 300 °C for 5 min	Ensures all components are eluted from the column.	
MS Transfer Line	280 °C	Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard energy that produces reproducible fragmentation patterns.
Mass Range	m/z 40 - 500	Covers the expected mass of the parent compound and its fragments.

- Data Analysis:
  - Examine the Total Ion Chromatogram (TIC) for peaks other than the main component.

- Identify the molecular ion peak ( $M^+$ ) at  $m/z$  204.
- Analyze the fragmentation pattern. Expected fragments include losses related to the ethylamine side chain and characteristic piperidine ring fragments.
- Compare spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

## Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the compound's chemical structure, confirming atomic connectivity and functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is the most powerful technique for unambiguous structural determination of organic molecules.  $^1\text{H}$  NMR provides information about the number, environment, and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR details the carbon skeleton. For **2-(4-Phenylpiperidin-1-yl)ethanamine**, specific signals corresponding to the phenyl, piperidine, and ethylamine protons are expected, with characteristic chemical shifts and coupling patterns that confirm the structure. Published spectra of related structures, such as 4-phenylpiperidine, serve as a valuable reference.[6]

Protocol: NMR Sample Preparation and Analysis

- Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer.

Predicted Spectral Data:

Assignment	<sup>1</sup> H NMR (Predicted $\delta$ , Multiplicity)	<sup>13</sup> C NMR (Predicted $\delta$ )	Rationale
Phenyl Protons	7.1-7.4 ppm (m, 5H)	126-129 ppm (aromatic CH), ~145 ppm (quat. C)	Typical chemical shift range for a monosubstituted benzene ring.
Piperidine CH (C4)	~2.6 ppm (tt, 1H)	~43 ppm	The methine proton at the junction with the phenyl group, coupled to four adjacent protons.
Piperidine CH <sub>2</sub> (C2, C6)	~3.1 ppm (d, 2H, axial), ~2.2 ppm (t, 2H, equatorial)	~54 ppm	Diastereotopic protons adjacent to the nitrogen, showing distinct axial/equatorial signals.
Piperidine CH <sub>2</sub> (C3, C5)	~1.8 ppm (d, 2H, axial), ~1.6 ppm (q, 2H, equatorial)	~34 ppm	Aliphatic protons on the piperidine ring.
Ethylamine N-CH <sub>2</sub>	~2.6 ppm (t, 2H)	~58 ppm	Methylene group adjacent to the piperidine nitrogen.
Ethylamine CH <sub>2</sub> -NH <sub>2</sub>	~2.8 ppm (t, 2H)	~39 ppm	Methylene group adjacent to the primary amine.
Amine NH <sub>2</sub>	~1.5 ppm (s, broad, 2H)	-	Broad signal due to exchange; integral corresponds to two protons.

## High-Resolution Mass Spectrometry (HRMS)

**Principle and Rationale:** HRMS provides an extremely accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the unambiguous determination of the elemental composition, serving as a powerful confirmation of the compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will readily protonate the amine groups to form an  $[M+H]^+$  ion.

#### Protocol: HRMS Analysis

- Prepare a dilute solution (~10  $\mu\text{g/mL}$ ) of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
- Infuse the solution directly into an ESI-Time of Flight (TOF) mass spectrometer.
- Acquire the spectrum in positive ion mode.

#### Expected Result:

- Calculated  $[M+H]^+$  for  $\text{C}_{13}\text{H}_{21}\text{N}_2^+$ : 205.1705
- Observed  $m/z$ : Should be within  $\pm 0.001$  Da (5 ppm) of the calculated value.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Principle and Rationale:** FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of key structural features. The spectrum of a piperidin-4-one derivative provides a useful comparison for identifying the core vibrations.[7]

#### Protocol: FTIR Analysis

- Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
- Acquire the spectrum from 4000 to 400  $\text{cm}^{-1}$ .

#### Expected Characteristic Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3300-3400	N-H Stretch (symmetric & asymmetric)	Primary Amine (-NH <sub>2</sub> )
3000-3100	C-H Stretch	Aromatic C-H
2800-3000	C-H Stretch	Aliphatic C-H (piperidine, ethyl)
~1600, ~1490	C=C Stretch	Aromatic Ring
~1120	C-N Stretch	Tertiary Amine (piperidine)

## Data Integration and Final Assessment

The final characterization of **2-(4-Phenylpiperidin-1-yl)ethanamine** is achieved by integrating the data from all analytical techniques. The logical relationship between the data and the final conclusion is critical.

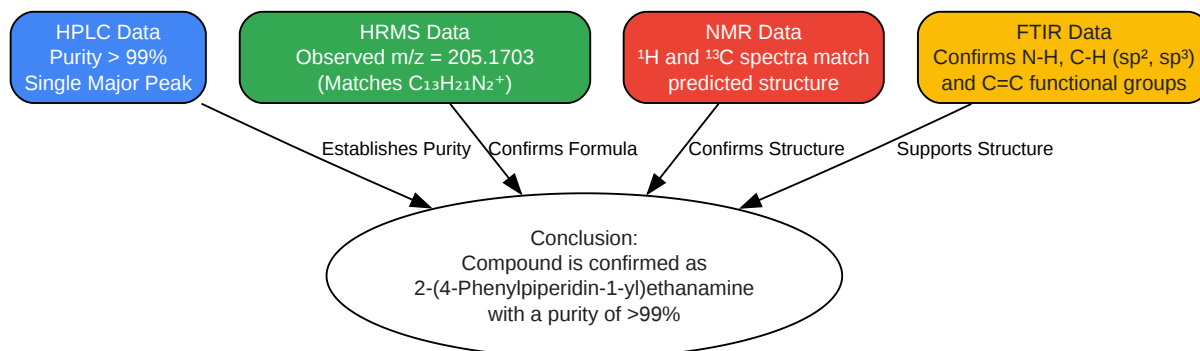


Fig. 2: Data Integration for Final Characterization

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Caption: Relationship between orthogonal analytical data and the final compound assessment.

By following these protocols, a laboratory can confidently establish the identity, purity, and structure of **2-(4-Phenylpiperidin-1-yl)ethanamine**, providing a solid foundation for its use in further scientific applications.

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